Propanimidamide
Overview
Description
Propanimidamide, also known as propionamidine, is an organic compound with the chemical formula C₃H₈N₂. It belongs to the class of organic compounds known as amidines, which are characterized by the presence of a carbon-nitrogen double bond (C=N) adjacent to a nitrogen atom. This compound is a colorless solid that is soluble in water and various organic solvents. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanimidamide can be synthesized through several methods. One common method involves the reaction of propanenitrile with ammonia in the presence of a catalyst. The reaction proceeds as follows:
CH3CH2CN+NH3→CH3CH2C(NH)NH2
Another method involves the reduction of propanenitrile using hydrogen gas in the presence of a metal catalyst such as palladium or platinum. The reaction conditions typically include elevated temperatures and pressures to facilitate the reduction process.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of propanenitrile and ammonia into the reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation or crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Propanimidamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form propionic acid and nitrogen gas.
Reduction: It can be reduced to form propylamine.
Substitution: this compound can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is commonly used.
Substitution: Halogenating agents such as chlorine or bromine are used under controlled conditions.
Major Products Formed
Oxidation: Propionic acid and nitrogen gas.
Reduction: Propylamine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Propanimidamide has several applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: this compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanimidamide involves its interaction with specific molecular targets. In biochemical studies, it has been shown to inhibit certain enzymes by binding to their active sites. This binding can alter the enzyme’s conformation and reduce its catalytic activity. The exact molecular pathways involved depend on the specific enzyme or protein being studied.
Comparison with Similar Compounds
Propanimidamide can be compared with other similar compounds such as:
Acetamidine: Similar in structure but with a shorter carbon chain.
Butanimidamide: Similar in structure but with a longer carbon chain.
Benzamidine: Contains a benzene ring, making it more complex and aromatic.
Uniqueness
This compound is unique due to its specific carbon chain length and its ability to participate in a wide range of chemical reactions. Its solubility in both water and organic solvents makes it versatile for various applications in research and industry.
Properties
IUPAC Name |
propanimidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2/c1-2-3(4)5/h2H2,1H3,(H3,4,5) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFWGDKKNWGGJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960366 | |
Record name | Propionimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3599-89-1, 39800-84-5 | |
Record name | Propionamidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003599891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propionimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 39800-84-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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